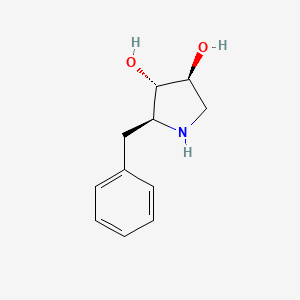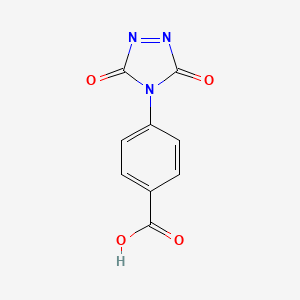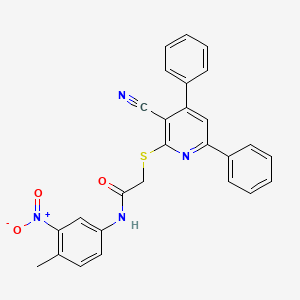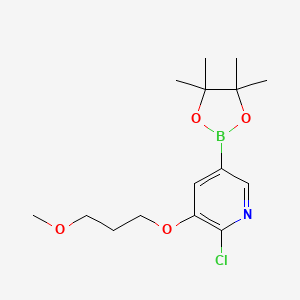![molecular formula C10H9F2NO3 B11774471 2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole](/img/structure/B11774471.png)
2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. The presence of both oxygen and nitrogen atoms in the oxazole ring imparts significant chemical reactivity and biological activity to these compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole typically involves the condensation of appropriate precursors under controlled conditions One common method involves the reaction of 2-aminophenol with an aldehyde or ketone in the presence of an acid catalyst to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to minimize by-products and enhance efficiency. The use of environmentally friendly solvents and reagents is also a key consideration in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Difluoromethyl ether and ethyl iodide in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects in the treatment of diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole
- 2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole
- 2-(Difluoromethoxy)-4-chlorobenzo[d]oxazole
Uniqueness
2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole is unique due to the presence of both difluoromethoxy and ethoxy groups, which impart distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for use in various applications, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C10H9F2NO3 |
|---|---|
Molekulargewicht |
229.18 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-4-ethoxy-1,3-benzoxazole |
InChI |
InChI=1S/C10H9F2NO3/c1-2-14-6-4-3-5-7-8(6)13-10(15-7)16-9(11)12/h3-5,9H,2H2,1H3 |
InChI-Schlüssel |
MGLTZTKWPRESGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC2=C1N=C(O2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



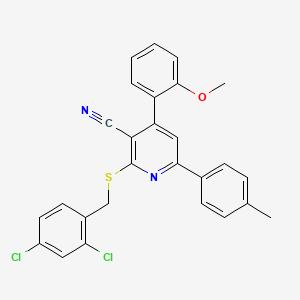
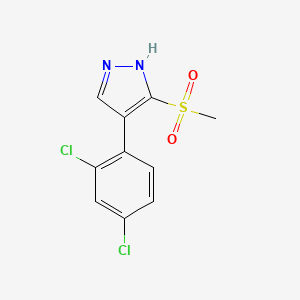




![2,4-Difluorobenzo[d]oxazole](/img/structure/B11774449.png)
